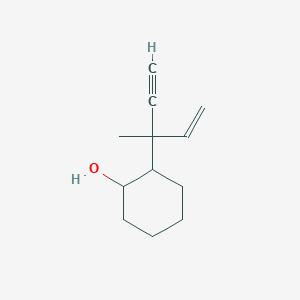
2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₈O. It is a cyclohexanol derivative with a unique structure that includes a methylpent-1-en-4-yn-3-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 3-methylpent-1-en-4-yn-3-ol under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow liquid-phase conditions, where the efficiency of different palladium catalysts is evaluated. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: Shares a similar structure but lacks the cyclohexanol moiety.
3-Methylpent-2-en-4-yn-1-ol: Another related compound with a different substitution pattern.
Uniqueness
2-(3-Methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with a methylpent-1-en-4-yn-3-yl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
62153-04-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(3-methylpent-1-en-4-yn-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h1,5,10-11,13H,2,6-9H2,3H3 |
InChI Key |
MCFXGHFCIWCLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C#C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14535005.png)
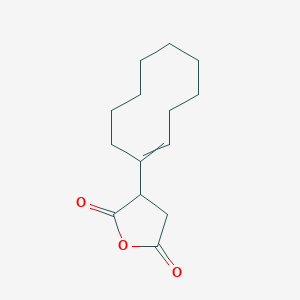
![1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione](/img/structure/B14535025.png)
![4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one](/img/structure/B14535026.png)
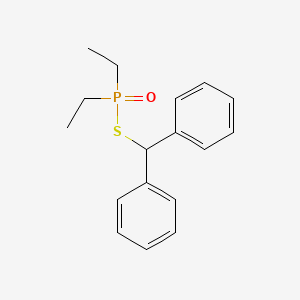
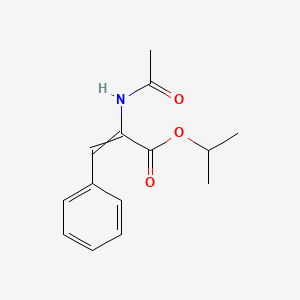
![1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane](/img/structure/B14535044.png)
![5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline](/img/structure/B14535051.png)
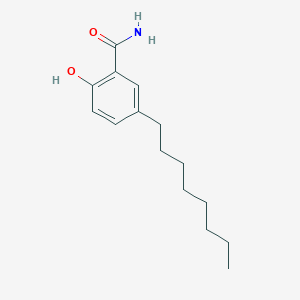
![[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14535053.png)
![N-Acetyl-3-{5-[(E)-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}diazenyl]-3-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-4-oxocyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14535061.png)

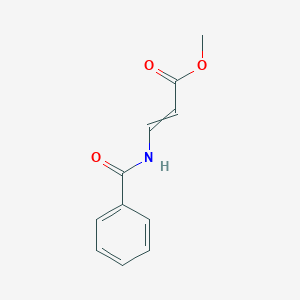
![3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535082.png)
